molecular formula C11H10F3NO3 B8736632 5-Hydroxymethyl-3-(m-trifluoromethylphenyl)-2-oxazolidinone CAS No. 29218-19-7

5-Hydroxymethyl-3-(m-trifluoromethylphenyl)-2-oxazolidinone

Cat. No. B8736632
CAS RN: 29218-19-7
M. Wt: 261.20 g/mol
InChI Key: DOFPEWKUHZUFJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxymethyl-3-(m-trifluoromethylphenyl)-2-oxazolidinone is a useful research compound. Its molecular formula is C11H10F3NO3 and its molecular weight is 261.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Hydroxymethyl-3-(m-trifluoromethylphenyl)-2-oxazolidinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxymethyl-3-(m-trifluoromethylphenyl)-2-oxazolidinone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

29218-19-7

Product Name

5-Hydroxymethyl-3-(m-trifluoromethylphenyl)-2-oxazolidinone

Molecular Formula

C11H10F3NO3

Molecular Weight

261.20 g/mol

IUPAC Name

5-(hydroxymethyl)-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H10F3NO3/c12-11(13,14)7-2-1-3-8(4-7)15-5-9(6-16)18-10(15)17/h1-4,9,16H,5-6H2

InChI Key

DOFPEWKUHZUFJE-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1C2=CC=CC(=C2)C(F)(F)F)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

59 G. OF 1-(M-TRIFLUOROMETHYL PHENYLAMINO)-2,3-PROPANEDIOL AND 118 G. OF ETHYL CARBONATE ARE INTRODUCED INTO A DISTILLATION APPARATUS. The mixture is progressively heated to about 110° C. when dissolution is obtained. Then, 12 ml. of a 5% solution of sodium methylate in methanol is added thereto. The distillation of the ethanol formed during the course of the reaction is then observed. Upon completion thereof any excess ethyl carbonate is removed under reduced pressure and the residue obtained is crystallized in isopropyl ether.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ETHYL CARBONATE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.